4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
Overview
Description
“4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine” is a chemical compound with the molecular formula C12H15BrFNO2 . It has an average mass of 304.155 Da and a monoisotopic mass of 303.027008 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a bromo-fluoro phenol group via an ethyl linker . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The compound has a molecular weight of 304.15500 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Intermediate Application
A key aspect of the scientific research involving 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine focuses on its role as an intermediate in the synthesis of complex molecules. This compound is part of a broader category of substances that are pivotal in the development of various pharmacologically active molecules. For instance, research has explored the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This showcases the compound's utility in synthesizing molecules with significant pharmaceutical applications, highlighting a methodological approach that mitigates the high costs and toxicity associated with traditional palladium-catalyzed cross-coupling reactions (Qiu et al., 2009).
Morpholine Derivatives in Pharmacology
The exploration of morpholine and its derivatives has garnered considerable attention due to their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, has been incorporated into various organic compounds for diverse pharmacological actions. The research summarizes the pharmacological profiles of morpholine derivatives, emphasizing their significance in biochemistry and their potential in developing novel therapeutic agents. This review highlights the exploration and methodological advancements in creating morpholine and pyran analogues, revealing their potent pharmacophoric activities (Asif & Imran, 2019).
Antioxidant Activity Analysis
Another critical area of research is the development and validation of methods to determine antioxidant activity. The study on analytical methods used in determining antioxidant activity provides a comprehensive overview of the tests utilized for this purpose, including the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others. This work is crucial for assessing the kinetics or equilibrium state of antioxidant activities, significantly contributing to food engineering, medicine, and pharmacy. The review underscores the importance of spectrophotometry and electrochemical (bio)sensors in antioxidant analysis, facilitating a deeper understanding of the chemical reactions involved and their applications in evaluating complex samples (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGRMJGLCODKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730825 | |
Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897016-99-8 | |
Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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